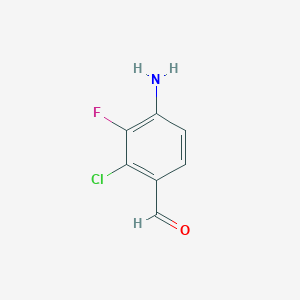4-Amino-2-chloro-3-fluorobenzaldehyde
CAS No.: 757247-98-6
Cat. No.: VC3394810
Molecular Formula: C7H5ClFNO
Molecular Weight: 173.57 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 757247-98-6 |
|---|---|
| Molecular Formula | C7H5ClFNO |
| Molecular Weight | 173.57 g/mol |
| IUPAC Name | 4-amino-2-chloro-3-fluorobenzaldehyde |
| Standard InChI | InChI=1S/C7H5ClFNO/c8-6-4(3-11)1-2-5(10)7(6)9/h1-3H,10H2 |
| Standard InChI Key | KRBYVFWVUDTYHR-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1C=O)Cl)F)N |
| Canonical SMILES | C1=CC(=C(C(=C1C=O)Cl)F)N |
Introduction
Chemical Identity and Fundamental Properties
Basic Identification Parameters
4-Amino-2-chloro-3-fluorobenzaldehyde is uniquely identified through several standardized chemical identifiers. This section provides a comprehensive overview of the compound's fundamental identification parameters essential for proper cataloging and reference in research settings.
| Position | Functional Group | Chemical Properties |
|---|---|---|
| C-1 | Aldehyde (-CHO) | Reactive carbonyl group; participates in condensation reactions |
| C-2 | Chlorine (-Cl) | Electron-withdrawing; potential site for nucleophilic substitution |
| C-3 | Fluorine (-F) | Highly electronegative; influences electronic distribution |
| C-4 | Amino (-NH2) | Nucleophilic; participates in various addition reactions |
This specific arrangement of functional groups creates a molecule with distinct reactivity patterns and synthetic utility, particularly in pharmaceutical intermediate applications .
Physical and Chemical Properties
Physical State and Appearance
Based on the available data, 4-Amino-2-chloro-3-fluorobenzaldehyde typically exists as a pale solid at standard temperature and pressure . The color is described as pale to faint yellow, which is characteristic of many aromatic aldehydes containing electron-donating substituents such as the amino group . The physical appearance provides important information for identification and quality control purposes in laboratory and industrial settings.
Comparative Analysis with Related Compounds
Comparison with 4-Amino-2-chloro-3-fluorobenzonitrile
4-Amino-2-chloro-3-fluorobenzonitrile (CAS: 757247-99-7) shares significant structural similarities with our target compound, differing only in the functional group at the C-1 position: a nitrile (-CN) group instead of an aldehyde (-CHO) . This close structural relationship makes it valuable to compare the two compounds to understand how this functional group variation affects their properties and applications.
The molecular formula of 4-Amino-2-chloro-3-fluorobenzonitrile is C7H4ClFN2, corresponding to a molecular weight of 170.57 g/mol . This is slightly less than the molecular weight of 4-Amino-2-chloro-3-fluorobenzaldehyde (173.57 g/mol), reflecting the different atomic compositions of the nitrile and aldehyde functional groups .
From a reactivity perspective, the nitrile group offers distinct chemical behavior compared to the aldehyde group. While aldehydes readily undergo oxidation, reduction, and nucleophilic addition reactions, nitriles typically require more vigorous conditions for hydrolysis to amides or carboxylic acids. The nitrile derivative might serve as a precursor to our target compound through selective reduction using appropriate reducing agents .
The following table compares key properties of these two related compounds:
| Property | 4-Amino-2-chloro-3-fluorobenzaldehyde | 4-Amino-2-chloro-3-fluorobenzonitrile |
|---|---|---|
| CAS Number | 757247-98-6 | 757247-99-7 |
| Molecular Formula | C7H5ClFNO | C7H4ClFN2 |
| Molecular Weight | 173.57 g/mol | 170.57 g/mol |
| Key Functional Group | Aldehyde (-CHO) | Nitrile (-CN) |
| Primary Reactivity | Carbonyl additions, oxidation, reduction | Hydrolysis, reduction to amines or aldehydes |
This comparison illustrates how subtle structural differences can lead to distinct chemical behaviors, which in turn influence the applications and synthetic utility of these compounds .
Relationship to 4-amino-2-fluorobenzoic acid
Another relevant compound mentioned in the search results is 4-amino-2-fluorobenzoic acid, which differs from our target compound by lacking the chlorine substituent at the 2-position and having a carboxylic acid group instead of an aldehyde . The structural relationship between these compounds suggests potential synthetic connections, where one might serve as a precursor or derivative of the other through appropriate chemical transformations.
The preparation method for 4-amino-2-fluorobenzoic acid described in search result involves oxidation of an aldehyde precursor to the corresponding carboxylic acid using sodium chlorite. This transformation suggests that 4-Amino-2-chloro-3-fluorobenzaldehyde could potentially be converted to the corresponding benzoic acid derivative through similar oxidation reactions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume